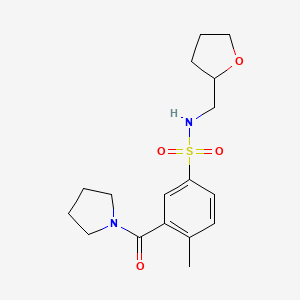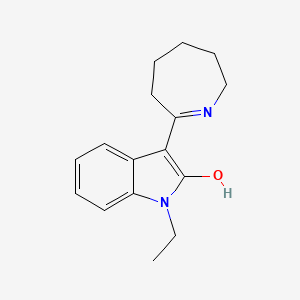
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- is a synthetic chemical compound with the molecular formula C16H16N2O2 It is characterized by the presence of two benzoyl groups and two methyl groups attached to a hydrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- typically involves the condensation reaction of an appropriate hydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Hydrazide} + \text{Benzoyl Chloride} \rightarrow \text{Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-} + \text{HCl} ]
Industrial Production Methods
Industrial production of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to act as an ecdysone agonist, mimicking the natural insect molting hormones. It binds to ecdysteroid receptors, triggering a cascade of biochemical events that lead to insect growth regulation .
Comparación Con Compuestos Similares
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dibenzoylhydrazine: Known for its insecticidal activity, it acts as an ecdysone agonist similar to Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-.
Tebufenozide: Another ecdysone agonist used as an insect growth regulator.
These compounds share similar modes of action but differ in their chemical structures and specific applications.
Propiedades
IUPAC Name |
N-benzoyl-N',N'-dimethylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEOKQWKDUVLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5263218.png)
![[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B5263225.png)
![1-({3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5263233.png)

amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5263267.png)

![3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline](/img/structure/B5263277.png)
![4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid](/img/structure/B5263285.png)
![1-phenyl-2-[[(E)-3-phenylprop-2-enyl]amino]ethanol;hydrochloride](/img/structure/B5263313.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5263318.png)
![(2Z)-2-[3-(4-methylphenyl)-1H-quinoxalin-2-ylidene]acetic acid](/img/structure/B5263324.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5263333.png)
![8-[(2-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5263338.png)
